2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Compounds like 2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, characterized by the presence of furan and triazole rings, are pivotal in drug design due to their bioactive properties. For instance, furan derivatives are integral to the medicinal chemistry of nucleobases, nucleosides, and their analogues, demonstrating significant antiviral, antitumor, and antimicrobial activities (Ostrowski, 2022). The structural motif of the furan ring, as found in our compound of interest, highlights the potential for bioisosteric replacement, enhancing biological activities through subtle structural modifications.
Biological Activities of Triazole Derivatives
The 1,2,4-triazole core, as part of the compound's structure, is known for its versatile biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties (Ohloblina, 2022). The broad spectrum of activities associated with triazole derivatives underscores the potential research applications of compounds with this moiety, suggesting avenues for the development of new therapeutic agents.
Synthetic Approaches and Reactivity
The synthesis and reactivity of compounds containing arylmethylidene derivatives of furanones and triazoles, such as the one , offer insights into the formation of a wide range of cyclic and acyclic compounds. These reactions facilitate the development of new materials and pharmaceuticals by enabling the creation of diverse chemical structures (Kamneva et al., 2018).
Therapeutic Potential of G Protein-Biased Agonists
Research into G protein-biased kappa agonists, which include structurally related triazole derivatives, highlights their therapeutic potential in pain and itch management, with fewer side effects compared to traditional kappa opioid agonists (Mores et al., 2019). This area of research represents a significant application for compounds with similar structural features, focusing on optimizing efficacy while minimizing adverse effects.
Eco-friendly Synthesis of Triazoles
Advancements in the eco-friendly synthesis of triazoles, employing green chemistry principles, underscore the importance of sustainable methods in the production of nitrogen-containing heterocycles. These methodologies not only support environmental sustainability but also enhance the synthesis efficiency of biologically active triazoles, which are crucial in various fields including pharmaceuticals and agrochemicals (de Souza et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity, suggesting that the compound may target bacterial cells .
Mode of Action
It is suggested that the compound may interact with its targets through covalent interactions . These interactions could lead to changes in the target’s function, potentially inhibiting its activity and leading to the observed antimicrobial effects .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in bacteria, such as cell wall synthesis or dna replication, leading to bacterial death .
Result of Action
Based on its potential antimicrobial activity, it can be inferred that the compound may lead to bacterial cell death, potentially through the inhibition of essential cellular functions .
Properties
IUPAC Name |
2-(furan-2-yl)-5-[(4-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14-7-9-16(10-8-14)18(25-11-3-5-15(2)13-25)19-21(27)26-22(29-19)23-20(24-26)17-6-4-12-28-17/h4,6-10,12,15,18,27H,3,5,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOANIYRTYKMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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